molecular formula C14H9F3O2 B1466071 4-Methylphenyl 2,4,5-trifluorobenzoate CAS No. 1354960-66-9

4-Methylphenyl 2,4,5-trifluorobenzoate

Cat. No.: B1466071
CAS No.: 1354960-66-9
M. Wt: 266.21 g/mol
InChI Key: CSHANYBQNMZFIG-UHFFFAOYSA-N
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Description

4-Methylphenyl 2,4,5-trifluorobenzoate (CAS: 1354960-66-9) is an aromatic ester derivative characterized by a benzoate core substituted with fluorine atoms at the 2-, 4-, and 5-positions and a 4-methylphenyl ester group. This compound is synthesized via esterification of 2,4,5-trifluorobenzoic acid (CAS: 446-17-3) with 4-methylphenol under acidic or coupling conditions . Its molecular formula is C₁₄H₁₀F₃O₂, with a purity typically ≥95% . The fluorine substituents confer electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl group on the phenyl ring enhances lipophilicity, making it suitable for applications in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

(4-methylphenyl) 2,4,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-8-2-4-9(5-3-8)19-14(18)10-6-12(16)13(17)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHANYBQNMZFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methylphenyl 2,4,5-trifluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1354960-66-9
  • Molecular Formula : C15H12F3O2
  • Molecular Weight : 293.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to inhibit nerve growth factor (NGF) biological activity and modulate downstream pathways mediated by NGF. This inhibition can affect pain pathways, particularly those involving the sodium channel Nav1.7, which is implicated in various pain states such as acute and chronic pain .

Antinociceptive Effects

Research indicates that compounds similar to this compound may exhibit antinociceptive properties by blocking specific sodium channels involved in pain transmission. The inhibition of Nav1.7 has been linked to reduced sensitivity in nociceptive neurons .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow for potential interactions with bacterial cell wall synthesis pathways .

Case Studies and Research Findings

  • Study on Pain Modulation :
    • A study demonstrated that compounds targeting Nav1.7 significantly reduced mechanical and thermal pain thresholds in animal models. This suggests that this compound might offer similar benefits in pain management .
  • Inhibition of NGF Pathways :
    • Research found that the compound effectively inhibits NGF-induced signaling pathways, which are crucial for neuronal survival and differentiation. This inhibition could have implications for treating neuropathic pain conditions .
  • Antimicrobial Screening :
    • In vitro assays showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens. This highlights its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntinociceptiveInhibition of Nav1.7 sodium channels
AntimicrobialDisruption of bacterial cell wall synthesis
Inhibition of NGFModulation of NGF signaling pathways

Scientific Research Applications

Pharmaceutical Applications

A. Antifungal Activity

Recent studies have highlighted the antifungal properties of alkylphenyl fluorobenzoate derivatives, including 4-methylphenyl 2,4,5-trifluorobenzoate. Research demonstrated its effectiveness against several phytopathogens such as Phytophthora infestans and Botrytis cinerea. In vivo tests showed promising results in inhibiting fungal growth, making it a candidate for agricultural fungicides .

B. Drug Development

The compound's structural characteristics make it suitable for modifications aimed at enhancing biological activity. Its derivatives are being explored for potential use in developing new pharmaceuticals targeting various diseases due to their ability to interact with biological systems effectively .

Agrochemical Applications

A. Herbicide Development

The compound has been investigated for its potential as a herbicide. Its ability to control a wide range of weeds has been documented in various patents. For instance, compounds with similar structures have shown efficacy in controlling weeds while minimizing damage to crops .

B. Pesticide Formulations

In addition to herbicides, this compound is being studied for inclusion in pesticide formulations. The trifluoromethyl group enhances lipophilicity and biological activity, which can improve the effectiveness of pesticides against target pests .

A. Synthesis and Efficacy Testing

In one notable study, researchers synthesized various alkylphenyl fluorobenzoate derivatives and tested their antifungal activities against common agricultural pathogens. The results indicated that modifications at the phenolic position significantly influenced antifungal efficacy, suggesting a pathway for optimizing these compounds for agricultural use .

B. Environmental Impact Assessments

Environmental assessments of compounds similar to this compound have been conducted to evaluate their ecological safety as herbicides and pesticides. These studies focus on degradation rates and toxicity levels to non-target organisms, ensuring that new formulations are both effective and environmentally friendly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Substituents Melting Point (°C) Purity
4-Methylphenyl 2,4,5-trifluorobenzoate 1354960-66-9 C₁₄H₁₀F₃O₂ 2,4,5-F; 4-methylphenyl Not reported ≥95%
Ethyl 2,4,5-trifluorobenzoate 351354-41-1 C₉H₇F₃O₂ 2,4,5-F; ethyl ester Not reported 95%
Methyl 2,4,5-trifluorobenzoate Not available C₈H₅F₃O₂ 2,4,5-F; methyl ester Not reported Marketed
2-sec-Butylphenyl 2,5-difluorobenzoate Not available C₁₇H₁₆F₂O₂ 2,5-F; 2-sec-butylphenyl Not reported ≥90%
  • Fluorine Substitution Patterns : The 2,4,5-trifluoro configuration introduces steric hindrance and electronic effects distinct from analogs like 2,3,6-trifluorobenzoates. For example, the proximity of the 2-fluorine to the ester oxygen in 2,4,5-trifluorobenzoates allows for rotameric forms (I and II), affecting conformational stability .
  • Ester Group Influence : Replacing the 4-methylphenyl group with ethyl (Ethyl 2,4,5-trifluorobenzoate) reduces steric bulk but decreases lipophilicity, impacting bioavailability in antifungal applications .

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl group in this compound increases logP compared to methyl or ethyl esters, enhancing membrane permeability .
  • Thermal Stability : Derivatives with bulkier ester groups (e.g., tert-butyl 2,4,5-trifluorobenzoate) exhibit higher thermal stability due to reduced molecular mobility .

Industrial and Market Trends

  • Production : Methyl 2,4,5-trifluorobenzoate dominated the 2013–2018 market due to cost-effective synthesis, but 4-methylphenyl derivatives are gaining traction in high-value agrochemicals .
  • Applications : this compound is prioritized for antifungal coatings, while ethyl and methyl esters are used in liquid formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylphenyl 2,4,5-trifluorobenzoate
Reactant of Route 2
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4-Methylphenyl 2,4,5-trifluorobenzoate

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